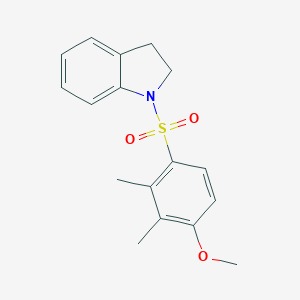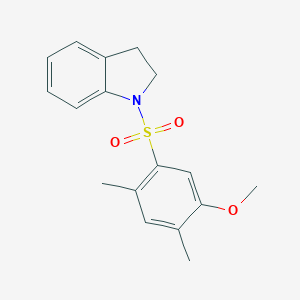
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may exert its therapeutic effects through the inhibition of enzymes such as carbonic anhydrase and topoisomerase. N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may also interact with various receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in tumor growth and metastasis. In inflammation research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has shown promising results in inhibiting cancer cell growth, reducing inflammation, and protecting against neurodegenerative diseases. However, one limitation of using N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide research. One potential area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. Additionally, further investigation is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide and its potential therapeutic applications in various diseases. Furthermore, the development of more soluble forms of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may enhance its bioavailability and efficacy in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. Additionally, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO4S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-7-19-13-9-12(3)14(10-11(13)2)20(16,17)15-6-8-18-4/h9-10,15H,5-8H2,1-4H3 |
Clé InChI |
RKMGNWZKEAGNBY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)



![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)